Indolapril

Description

Contextualization of the Renin-Angiotensin-Aldosterone System (RAAS) and Hypertension Management

The Renin-Angiotensin-Aldosterone System (RAAS) is a critical hormonal cascade that regulates blood pressure, fluid and electrolyte balance, and systemic vascular resistance. wikipedia.org The process begins when the kidneys release an enzyme called renin in response to reduced renal blood flow. wikipedia.org Renin then acts on angiotensinogen, a protein produced by the liver, to form angiotensin I. wikipedia.orgyoutube.com

Angiotensin I is subsequently converted to the potent vasoconstrictor, angiotensin II, by the angiotensin-converting enzyme (ACE), which is found predominantly in the lungs. wikipedia.orgyoutube.comlgcstandards.com Angiotensin II exerts several effects that increase blood pressure. It directly causes the muscular walls of small arteries to constrict, which increases peripheral resistance. youtube.comyoutube.com Furthermore, it stimulates the adrenal cortex to release aldosterone, a hormone that promotes the reabsorption of sodium and water by the kidneys, thereby increasing blood volume. wikipedia.orgyoutube.com

Dysregulation of the RAAS, leading to excessive production of angiotensin II, is a key factor in the development and maintenance of hypertension (high blood pressure). semanticscholar.org Therefore, inhibiting this system has become a cornerstone of hypertension management.

Overview of Angiotensin-Converting Enzyme (ACE) Inhibitors as a Drug Class

Angiotensin-Converting Enzyme (ACE) inhibitors are a class of drugs widely used in the treatment of hypertension and heart failure. nih.govnih.gov Their primary mechanism of action is the inhibition of the angiotensin-converting enzyme, which blocks the conversion of angiotensin I to angiotensin II. youtube.comyoutube.comresearchgate.net This leads to vasodilation (relaxation of blood vessels) and a reduction in blood volume, both of which contribute to lowering blood pressure. nih.govresearchgate.net

The journey to the development of ACE inhibitors began with the study of peptides found in the venom of the Brazilian pit viper, Bothrops jararaca. wikipedia.orgahajournals.org These peptides were found to inhibit ACE, leading to the logical design of the first synthetic, orally active ACE inhibitor, captopril (B1668294), which was approved by the FDA in 1980. lgcstandards.comwikipedia.orgahajournals.org The success of captopril spurred the development of a wide range of other ACE inhibitors. lgcstandards.comnih.gov

ACE inhibitors can be broadly classified based on their chemical structure, particularly the zinc-binding group that interacts with the active site of the ACE enzyme. The main classes include:

Sulfhydryl-containing agents: This class is exemplified by captopril. youtube.com

Dicarboxylate-containing agents: This is the largest class and includes drugs like enalapril (B1671234) and lisinopril. nih.govyoutube.com

Phosphonate-containing agents: Fosinopril is a member of this group. youtube.com

Many ACE inhibitors are administered as prodrugs, which are inactive compounds that are converted into their active forms in the body. fda.gov This approach can improve the oral bioavailability of the drug.

Historical Development and Significance of Indolapril (CI-907) as a Nonsulfhydryl ACE Inhibitor Prodrug

This compound (CI-907) emerged as a notable compound in the ongoing research and development of ACE inhibitors. medkoo.com A key distinction of this compound is its classification as a nonsulfhydryl ACE inhibitor. medkoo.commedchemexpress.com This structural feature differentiates it from the first-generation ACE inhibitor, captopril, which contains a sulfhydryl group. The development of nonsulfhydryl agents was partly driven by the desire to avoid certain side effects associated with the sulfhydryl moiety.

Furthermore, this compound is an orally active prodrug . medkoo.com This means that it is administered in an inactive form and is then metabolized in the body to its active diacid metabolite, which is responsible for inhibiting the angiotensin-converting enzyme. The esterification of the carboxylate group to create a prodrug is a common strategy to enhance the oral absorption of these types of compounds.

The development of this compound and other second-generation ACE inhibitors like enalapril represented a significant step forward in the field, offering alternatives to the original sulfhydryl-containing compounds and expanding the therapeutic options for managing hypertension. nih.govpharmaceutical-journal.com

| Property | Description |

| Compound Name | This compound medkoo.com |

| Internal Designation | CI-907 medkoo.com |

| Chemical Classification | Nonsulfhydryl Angiotensin-Converting Enzyme (ACE) Inhibitor medkoo.commedchemexpress.com |

| Pharmacological Action | Prodrug medkoo.com |

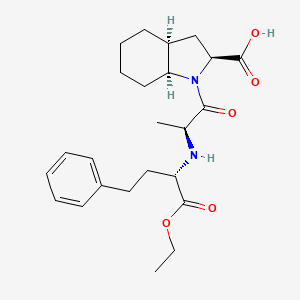

Structure

3D Structure

Properties

CAS No. |

80876-01-3 |

|---|---|

Molecular Formula |

C24H34N2O5 |

Molecular Weight |

430.5 g/mol |

IUPAC Name |

(2S,3aS,7aS)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid |

InChI |

InChI=1S/C24H34N2O5/c1-3-31-24(30)19(14-13-17-9-5-4-6-10-17)25-16(2)22(27)26-20-12-8-7-11-18(20)15-21(26)23(28)29/h4-6,9-10,16,18-21,25H,3,7-8,11-15H2,1-2H3,(H,28,29)/t16-,18-,19-,20-,21-/m0/s1 |

InChI Key |

VXFJYXUZANRPDJ-MQBSTWLZSA-N |

SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)O |

Isomeric SMILES |

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2[C@H]3CCCC[C@H]3C[C@H]2C(=O)O |

Canonical SMILES |

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCCC3CC2C(=O)O |

sequence |

AX |

Synonyms |

1-(N-(1-(ethoxycarbonyl)-3-phenylpropyl)alanyl)octahydro-1H-indole-2-carboxylic acid CI 907 CI-907 Indolapril Indolapril hydrochloride PD 109,763-2 PD-109,763-2 Sch 31846 Sch-31846 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Development of Indolapril

Early Synthetic Approaches to Indolapril and Related Angiotensin-Converting Enzyme Inhibitors

Early synthetic strategies for ACE inhibitors, including this compound, often involved the replacement of proline with saturated bicyclic amino acids. For instance, octahydroindole-2-carboxylic acid, octahydroisoindole-1-carboxylic acid, and octahydro-3-oxoisoindole-1-carboxylic acid were explored as proline surrogates. These replacements aimed to yield compounds equipotent to established ACE inhibitors like captopril (B1668294) and enalapril (B1671234), both in vitro and in vivo. fishersci.comnih.govuni.lu A general approach for the synthesis of ACE inhibitors involves the formation of amide bonds from N-substituted L-alanine derivatives. This can be achieved under flow conditions, proceeding rapidly and efficiently to afford the desired ACE inhibitors in high yields (up to 88%). For example, this compound has been synthesized with an 82% yield using such methods. nih.gov Early methods for preparing enantiopure 2-indolinecarboxylic acid, a crucial intermediate for this compound and perindopril, typically involved the synthesis of the racemic precursor via Fischer indole (B1671886) synthesis, followed by classical or enzymatic resolution. However, these resolution methods generally suffered from low yields, often not exceeding 50%, due to the inherent limitation of separating enantiomers from a racemic mixture. fishersci.com

Biocatalytic Synthesis Routes for Key Intermediates of this compound

Biocatalysis has emerged as a powerful tool in the synthesis of active pharmaceutical ingredients (APIs), offering advantages such as superior stereo-, regio-, and enantioselectivity, milder reaction conditions, and reduced waste generation. These benefits are particularly significant for producing chiral compounds like this compound precursors.

The enantiopure (S)-2-indolinecarboxylic acid (PubChem CID: 2733920) is a key intermediate for ACE inhibitors such as this compound and perindopril. fishersci.comA notable biocatalytic route developed by DSM involves the use of a phenylalanine ammonia (B1221849) lyase (PAL) enzyme from Rhodotorula glutinis, expressed in E. coli whole cells. This enzymatic step converts o-chlorocinnamic acid to (S)-o-chlorophenylalanine with high enantiomeric excess (99% ee) and yield (91%). fishersci.comSubsequently, a copper-catalyzed ring closure of the (S)-o-chlorophenylalanine derivative yields (S)-2-indolinecarboxylic acid. This combined biocatalytic and homogeneous catalytic approach significantly shortens the synthesis route to enantiopure (S)-2-indolinecarboxylic acid, reducing it to just three steps compared to the previous seven-step process involving classical resolution. The bromo derivative of o-chlorocinnamic acid was found to undergo faster ring closure, although it was a less efficient substrate for the PAL-catalyzed step. fishersci.com The efficiency of this enzymatic procedure for (S)-2-indolinecarboxylic acid has been demonstrated on a ton scale. This process also offers environmental benefits, such as a reduced carbon footprint (from 280 to 125 kg of CO2 per kg product) due to minimized organic solvent usage.

Here's a comparison of the traditional and biocatalytic routes for (S)-2-indolinecarboxylic acid synthesis:

| Feature | Traditional Route (Fischer Indole Synthesis + Resolution) fishersci.com | Biocatalytic Route (PAL + Cu-catalyzed cyclization) fishersci.com |

| Number of Steps | 7 | 3 |

| Maximum Yield | < 50% fishersci.com | 91% (for phenylalanine intermediate) fishersci.com |

| Enantiomeric Excess (ee) | Achieved through resolution fishersci.com | 99% ee (for phenylalanine intermediate) fishersci.com |

| Solvent Use | Higher, often organic solvents fishersci.com | Reduced, water as (co)solvent fishersci.com |

| Environmental Impact | Higher carbon footprint | Reduced carbon footprint (e.g., 280 to 125 kg CO2/kg product) |

Biocatalysis offers several compelling advantages over traditional chemical synthesis for this compound precursors:

Superior Selectivity: Enzymes exhibit high stereo-, regio-, and enantioselectivity, which is crucial for synthesizing chiral compounds like this compound precursors with high purity and minimal by-products. This minimizes the need for protecting groups and extensive purification steps.

Mild Reaction Conditions: Biocatalytic reactions typically occur under ambient or physiological conditions (e.g., 20–50 °C, pH 5–9), leading to reduced energy consumption and lower process costs compared to harsh chemical methods that often require extreme temperatures, pressures, or corrosive reagents.

Reduced Environmental Impact: The use of water as a solvent and the minimization of hazardous chemicals and waste generation contribute to a significantly smaller environmental footprint. This aligns with principles of green chemistry.

Increased Efficiency and Atom Economy: Biocatalytic processes can lead to higher yields and better atom economy, as fewer side reactions occur. This can translate to cost savings due to reduced material consumption and waste disposal.

Scalability: While initial enzyme development can be resource-intensive, the scale-up of biocatalyst production and biocatalytic processes is generally predictable and straightforward, often performed in multipurpose reactors.

Despite these advantages, biocatalytic methods also present certain challenges:

Enzyme Availability and Cost: While advancements in molecular biology and directed evolution have made enzymes more accessible and cost-efficient, the high price of some specific enzymes can still be a barrier for large-scale production.

Enzyme Stability and Compatibility: Enzymes can be sensitive to certain reaction conditions (e.g., extreme pH, high temperatures, organic solvents, or high substrate concentrations), which may affect their stability and activity over time.

Optimization Complexity: Although enzymes offer high selectivity, optimizing biocatalytic processes can still be tedious, requiring careful consideration of enzyme activity, substrate tolerance, and reaction kinetics.

Cofactor Dependence: Many enzymatic reactions require expensive cofactors (e.g., NADH or NADPH), which need to be regenerated in situ to maintain cost-effectiveness.

Molecular Mechanism of Action of Indolapril and Its Active Metabolite

Biotransformation of Indolapril Prodrug to Indolaprilat (Diacid Form)

This compound (CI-907) functions as an orally active prodrug, meaning it is an inactive precursor that undergoes metabolic conversion within the body to yield its pharmacologically active form. nih.govnih.gov Specifically, this compound exists as a monoester, which is rapidly hydrolyzed to its biologically active diacid metabolite, Indolaprilat. nih.govnih.govlabshare.cn This crucial biotransformation primarily occurs in the liver, facilitated by esterase enzymes present in both the liver and plasma. nih.govwikipedia.org The prodrug strategy for this compound is a common pharmaceutical approach designed to optimize the physicochemical and pharmacokinetic properties of the active drug, thereby improving its absorption, distribution, metabolism, and excretion profile. nih.govlabsolu.ca

Competitive Inhibition of Angiotensin-Converting Enzyme by Indolaprilat

Indolaprilat, the active diacid form of this compound, is classified as a nonsulfhydryl angiotensin-converting enzyme (ACE) inhibitor. nih.govnih.gov Its primary mechanism involves competitively inhibiting the ACE enzyme. idrblab.netnih.govgiapreza.com Angiotensin-converting enzyme plays a pivotal role in the renin-angiotensin system by catalyzing the conversion of inactive angiotensin I into the highly potent vasoconstrictor, angiotensin II. Angiotensin II not only induces vasoconstriction, leading to increased blood pressure, but also stimulates the release of aldosterone, further contributing to fluid retention and elevated blood pressure.

Table 1: Inhibitory Potency of this compound and Indolaprilat

| Compound Name | Form | IC50 (guinea-pig serum) |

| This compound | Monoester | 0.1 µM nih.govnih.gov |

| Indolaprilat | Diacid (active) | 2.6 nM nih.govnih.gov |

Specificity of Indolaprilat in Suppressing Angiotensin I Responses

This compound exhibits a high degree of specificity in its ability to suppress the contractile or pressor responses induced by angiotensin I. nih.govnih.gov This specificity has been demonstrated in various experimental models, including isolated rabbit aortic rings and autonomic studies conducted in rats and dogs. nih.govnih.gov The underlying mechanism for this specificity lies in ACE's central role within the renin-angiotensin system, where it acts as the primary enzyme responsible for cleaving angiotensin I to generate angiotensin II. By effectively inhibiting ACE, Indolaprilat directly curtails the production of angiotensin II from its precursor, angiotensin I. This direct suppression of angiotensin II formation consequently mitigates the downstream physiological effects that would otherwise be mediated by angiotensin II, such as vasoconstriction.

Differential Inhibition of Tissue-Specific Angiotensin-Converting Enzyme (Vascular, Plasma, Brain)

Research has indicated a differential inhibition profile of this compound concerning tissue-specific ACE. The antihypertensive response observed with this compound treatment has been found to correlate specifically with the inhibition of vascular tissue ACE. nih.govnih.gov In contrast, this antihypertensive effect does not correlate with the inhibition of ACE found in plasma or brain tissue in studies conducted on two-kidney, one-clip renal hypertensive rats. nih.govnih.gov This suggests that while ACE is broadly distributed throughout the body, including the endothelium of blood vessels (vascular ACE), plasma, and the brain, this compound's primary contribution to its antihypertensive action is linked to its inhibitory effects on ACE located within vascular tissues. wikipedia.org This highlights a targeted action on the vascular component of the renin-angiotensin system as a key factor in its therapeutic mechanism. nih.govnih.gov

Table 2: Correlation of this compound's Antihypertensive Response with Tissue ACE Inhibition

| Tissue Type | Correlation with Antihypertensive Response |

| Vascular | Yes nih.govnih.gov |

| Plasma | No nih.govnih.gov |

| Brain | No nih.govnih.gov |

Preclinical Pharmacological and Efficacy Research of Indolapril

In Vitro Studies on Angiotensin-Converting Enzyme Inhibition

Indolapril functions as an inhibitor of angiotensin-converting enzyme, a key component of the renin-angiotensin-aldosterone system (RAAS) involved in blood pressure regulation. ncats.ionih.govncats.io As a prodrug, this compound is converted to its active diacid form, which then exerts its inhibitory effects. ncats.ionih.gov

Studies conducted in guinea-pig serum models have demonstrated that both the monoester (prodrug) and diacid (active) forms of this compound exhibit concentration-dependent inhibition of ACE. ncats.ionih.govncats.io The diacid form of this compound showed significantly higher potency in inhibiting ACE compared to its monoester prodrug form. Specifically, the active diacid form achieved an IC50 of 2.6 nM, while the monoester form had an IC50 of 0.1 µM (or 1.7 x 10^-7 M). ncats.ionih.govncats.io Furthermore, the diacid of this compound (SCH 31846) was found to inhibit rabbit pulmonary ACE with an IC50 of 2.2 nM.

Table 1: In Vitro ACE Inhibition Potency of this compound in Serum Models

| Compound Form | Model | IC50 (Concentration for 50% Inhibition) | Citation |

| This compound (Monoester) | Guinea-pig serum | 0.1 µM (1.7 x 10^-7 M) | ncats.ionih.govncats.io |

| This compound (Diacid) | Guinea-pig serum | 2.6 nM (2.6 x 10^-9 M) | ncats.ionih.govncats.io |

| This compound (Diacid) | Rabbit pulmonary ACE | 2.2 nM |

This compound has shown high specificity in counteracting the contractile or pressor responses induced by Angiotensin I (AI) in various isolated tissue models. These include studies on isolated rabbit aortic rings, as well as rat and dog autonomic tissues. ncats.ionih.govncats.io

In anesthetized rats, both this compound (SCH 31846) and its diacid form were effective in inhibiting the pressor actions caused by intravenous injections of Angiotensin I. The inhibitory potency was quantified by ID50 values, indicating the dose required for 50% inhibition of the pressor response.

Table 2: Inhibition of Angiotensin I-Induced Pressor Responses in Anesthetized Rats

| Compound | ID50 (µg/kg) | Citation |

| This compound (SCH 31846) | 27 | |

| This compound Diacid (SCH 31846 diacid) | 11 |

Furthermore, oral administration of this compound (SCH 31846) at doses ranging from 0.03 to 1 mg/kg in conscious rats demonstrated sustained inhibition of Angiotensin I-induced pressor actions, with effects lasting over 16 hours at doses of 0.3 and 1 mg/kg.

In Vivo Antihypertensive Efficacy in Animal Models

This compound has been identified as a potent antihypertensive agent in various animal models of hypertension. nih.govmedchemexpress.com Its antihypertensive action has been correlated with its ability to inhibit ACE specifically in vascular tissues, rather than in plasma or brain ACE, particularly in two-kidney, one-clip renal hypertensive rats. ncats.ionih.govncats.io

The two-kidney, one-clip (2K1C) Goldblatt model is a widely utilized experimental model for renovascular hypertension, characterized by chronic hyperactivity of the renin-angiotensin system. ajol.infomdpi.comumb.edu.pl In this model, single daily oral doses of this compound (ranging from 0.03 to 30 mg/kg) resulted in dose-dependent reductions in blood pressure. ncats.ionih.govncats.io A dose of 3 mg/kg was observed to effectively lower blood pressure to normotensive levels in these rats. ncats.ionih.govncats.io

The spontaneously hypertensive rat (SHR) model is a genetic model frequently used to study primary hypertension. umb.edu.plcapes.gov.br In SHRs, subacute administration of this compound demonstrated comparable antihypertensive efficacy to that observed in renal hypertensive rats. ncats.ionih.govncats.io Specifically, a subacute administration of CI-907 (this compound) at 30 mg/kg/day for 5 days in SHRs produced a similar decrease in blood pressure as seen in renal hypertensive rats. nih.gov

Comparative studies have evaluated the antihypertensive effects of this compound against other ACE inhibitors, such as Enalapril (B1671234). In renal hypertensive dogs, this compound resulted in smaller increases in heart rate for equivalent reductions in blood pressure when compared to Enalapril. ncats.ionih.govncats.io Furthermore, this compound (SCH 31846) was found to be 2.2 times more potent than Enalapril (MK 421) in inhibiting Angiotensin I-induced pressor actions in conscious rats.

Table 3: Comparative Potency of this compound vs. Enalapril in Inhibiting Angiotensin I Pressor Actions

| Compound | Relative Potency (vs. Enalapril) | Citation |

| This compound (SCH 31846) | 2.2 times more potent |

Correlation of Antihypertensive Response with Tissue Angiotensin-Converting Enzyme Inhibition

Preclinical studies have demonstrated that this compound exhibits a significant antihypertensive effect, which is closely linked to its inhibitory action on angiotensin-converting enzyme (ACE). The compound functions by specifically suppressing the contractile or pressor responses induced by Angiotensin I, a key component of the renin-angiotensin system. nih.gov

Detailed Research Findings:

In vitro assessments revealed that both the monoester (prodrug) and diacid forms of this compound effectively inhibit ACE in guinea-pig serum. The diacid form demonstrated particularly high potency. nih.gov

Table 1: In Vitro ACE Inhibition by this compound Forms

| Compound Form | IC50 (M) in Guinea-Pig Serum |

| Monoester | 1.7 x 10⁻⁷ |

| Diacid | 2.6 x 10⁻⁹ |

Note: This table represents data on the concentration required for 50% inhibition (IC50) of ACE in guinea-pig serum.

Further investigations in various animal models of hypertension elucidated the dose-dependent antihypertensive properties of this compound. In two-kidney, one-clip Goldblatt hypertensive rats, single oral doses ranging from 0.03 to 30 mg/kg led to a dose-dependent reduction in blood pressure. Notably, a dose of 3 mg/kg was sufficient to lower blood pressure to normotensive levels in this model. nih.gov

Subacute administration of this compound (30 mg/kg/day for 5 days) in spontaneously hypertensive rats produced a similar decrease in blood pressure to that observed in renal hypertensive rats. In diuretic-pretreated renal hypertensive dogs, an oral dose of 10 mg/kg of this compound successfully normalized blood pressure. nih.gov

Table 2: Antihypertensive Efficacy of this compound in Animal Models

| Animal Model | Dose (Route) | Observed Antihypertensive Effect |

| Two-kidney, one-clip Goldblatt hypertensive rats | 0.03-30 mg/kg (p.o.) | Dose-dependent decreases in blood pressure; 3 mg/kg normalized blood pressure. nih.gov |

| Spontaneously hypertensive rats | 30 mg/kg/day for 5 days (subacute) | Similar blood pressure decrease as in renal hypertensive rats. nih.gov |

| Diuretic-pretreated renal hypertensive dogs | 10 mg/kg (p.o.) | Normalized blood pressure. nih.gov |

Note: This table summarizes the antihypertensive effects of this compound in different preclinical models.

A critical finding from these preclinical studies was the direct correlation between the antihypertensive response to this compound and its inhibition of vascular tissue ACE. In two-kidney, one-clip renal hypertensive rats, the blood pressure-lowering effect of this compound (at doses of 0.03-1.0 mg/kg orally) was specifically found to correlate with the inhibition of ACE within the vascular tissue. Importantly, this correlation was not observed with plasma ACE or brain ACE inhibition, suggesting a primary role for vascular tissue ACE inhibition in mediating this compound's antihypertensive action. nih.gov

Furthermore, comparative studies with enalapril in renal hypertensive dogs indicated that this compound produced equivalent drops in blood pressure with less pronounced increases in heart rate, suggesting a distinct heart rate profile compared to enalapril. nih.gov

Preclinical Toxicological and Safety Evaluations of Indolapril

Cardiovascular System Performance Evaluations

Preclinical data evaluating the inhibition of an angiotensin I pressor response in conscious rats and dogs, comparing Indolapril (CI-907) with enalapril (B1671234) and CI-906 (an analog of this compound), did not reveal any major differences in the time course among these ACE inhibitors scinews.uz. This suggests a comparable pharmacodynamic effect on the cardiovascular system in these animal models. However, specific toxicological data on cardiovascular performance, such as dose-dependent effects on heart rate, blood pressure beyond the intended therapeutic effect, or cardiac tissue pathology, are not detailed in the provided information.

Pulmonary and Central Nervous System Performance Evaluations

Information regarding specific preclinical evaluations of this compound's effects on the pulmonary and central nervous systems is not available in the provided search results. General preclinical studies of drug candidates often include assessments for potential off-target effects in various organ systems, including the CNS mit.edugoogleapis.comacs.org. However, no specific data or detailed research findings pertaining to this compound's impact on pulmonary function or central nervous system performance in animal models were found.

Observation of Adverse Effects in Conscious Animal Models

While preclinical studies are designed to identify potential adverse effects of drug candidates in animal models prior to clinical trials mit.edu, specific observations of adverse effects directly attributable to this compound in conscious animal models are not detailed in the provided search results. The comparative preclinical data for this compound, enalapril, and CI-906 primarily focused on their efficacy in inhibiting angiotensin I pressor response, without reporting major adverse effects in that context scinews.uz.

Note on Data Tables: Due to the absence of specific numerical data and detailed research findings for this compound's preclinical toxicological and safety evaluations within the provided search results, interactive data tables could not be generated for this article. The available information primarily describes this compound's classification as an ACE inhibitor and its comparative pharmacological activity.

Clinical Research and Development Progress for Indolapril

Progression of Indolapril to Clinical Evaluation Phases

The development of this compound primarily progressed through preclinical evaluation. During this stage, this compound (CI-907) demonstrated concentration-related ACE inhibition in guinea-pig serum, with an IC50 for the monoester form of 0.1 µM and for the diacid form of 2.6 nM. mims.commims.com Preclinical studies in isolated rabbit aortic rings and in vivo rat and dog autonomic studies indicated that this compound was highly specific in suppressing contractile or pressor responses to angiotensin I. mims.comuni.lumims.com

In animal models of hypertension, this compound exhibited significant antihypertensive effects. Single daily oral doses ranging from 0.03 to 30 mg/kg in two-kidney, one-clip Goldblatt hypertensive rats produced dose-dependent decreases in blood pressure, with a 3 mg/kg dose effectively lowering blood pressure to normotensive levels. mims.comuni.lu Similar reductions in blood pressure were observed in spontaneously hypertensive rats with subacute administration. mims.com Comparative preclinical studies in diuretic-pretreated renal hypertensive dogs showed that this compound (10 mg/kg) normalized blood pressure, and for equivalent drops in blood pressure, heart rate increases were less pronounced with this compound compared to enalapril (B1671234). mims.com Importantly, no side effects were observed in any of the conscious animals during these preclinical investigations. mims.com The preclinical profile established this compound (CI-907) as a specific, potent, and orally active ACE inhibitor. mims.com

Despite promising preclinical results, current public records indicate that this compound did not progress beyond the preclinical stage into human clinical evaluation phases (Phase I, II, III). Consequently, there is no documented progression of this compound to clinical trials or subsequent market approval. mims.comuni.lumims.com

Methodological Considerations for Clinical Investigation Design in ACE Inhibitor Research

The clinical investigation of ACE inhibitors typically follows a structured multi-phase development process, designed to systematically assess safety, pharmacokinetics, pharmacodynamics, and efficacy in human subjects. This process generally includes preclinical studies, followed by Phase 0, Phase I, Phase II, Phase III, and Phase IV trials. mims.comresearchgate.netebi.ac.ukciteab.com

Preclinical Studies: Before human trials, extensive in vitro and in vivo (animal) studies are conducted to evaluate preliminary efficacy, toxicity, pharmacokinetics, and safety. These studies determine if a drug candidate is suitable for human testing. researchgate.netciteab.com

Phase I Trials: These are the first-in-human studies, typically involving a small number of healthy volunteers (or patients if the drug's mechanism dictates) to assess the drug's safety, tolerability, and pharmacokinetic (PK) profile (how the body absorbs, distributes, metabolizes, and excretes the drug). Pharmacodynamic (PD) effects (how the drug affects the body) are also measured. A common design is the Single Ascending Dose (SAD) study, where small groups receive increasing doses, followed by Multiple Ascending Dose (MAD) studies to investigate repeated dosing. mims.comebi.ac.ukciteab.com

Phase II Trials: Involving a larger group of patients with the target condition (e.g., hypertension), Phase II trials aim to evaluate the drug's efficacy, further assess safety, and determine optimal dosing regimens. These studies are often randomized and placebo-controlled, and may be divided into Phase IIA (dosing requirements) and Phase IIB (efficacy focus). mims.comebi.ac.ukciteab.com

Phase III Trials: These large-scale, pivotal studies involve hundreds to thousands of patients and are designed to confirm efficacy, monitor adverse reactions over a longer period, and compare the new treatment to standard-of-care therapies. They provide the comprehensive data required for regulatory approval. mims.comebi.ac.uknih.gov

Phase IV Trials: Conducted after a drug receives regulatory approval, Phase IV studies involve post-marketing surveillance to monitor long-term safety, identify rare adverse effects, and gather additional information on optimal use in diverse populations. mims.comebi.ac.uk

Specific Methodological Considerations for ACE Inhibitors:

Pharmacokinetics and Pharmacodynamics (PK/PD): ACE inhibitors often exhibit complex PK/PD profiles due to their high affinity for the ACE enzyme in both plasma and tissues, leading to non-linear kinetics. Many ACE inhibitors are prodrugs that are metabolized to their active forms, requiring assessment of both the parent drug and its active metabolite. nih.govgla.ac.ukresearchgate.netmdpi.com

Endpoints: Primary endpoints in hypertension trials typically include changes in systolic and diastolic blood pressure. For heart failure, endpoints may include morbidity, mortality, and improvement in ventricular function or exercise capacity. Renal protective effects (e.g., reduction in proteinuria) are also key endpoints in relevant patient populations. nih.govpharmactuel.comnih.govnih.govumich.edunih.gov

Study Design: Randomized, double-blind, placebo-controlled trials are the gold standard to minimize bias. Crossover designs or parallel-group designs are employed depending on the study objectives. Long-term follow-up is crucial for assessing cardiovascular outcomes. nih.govnih.govahajournals.orgnih.gov

Current Status of Clinical Trials and Post-Approval Surveillance for this compound

Based on available public information, this compound (CI-907) has not progressed to human clinical trials. Its development appears to have concluded at the preclinical stage. mims.comuni.lumims.com Therefore, there are no active or completed clinical trials for this compound listed in public databases, and consequently, no post-approval surveillance activities for this compound.

Comparative Clinical Efficacy and Safety Profile within the ACE Inhibitor Class

As this compound did not enter clinical trials, its comparative efficacy and safety profile with other ACE inhibitors can only be discussed based on preclinical data and its chemical relationship to clinically approved compounds.

Preclinical Comparative Efficacy of this compound: In preclinical studies, this compound demonstrated potent ACE inhibition and effective blood pressure lowering in animal models. When compared to enalapril in diuretic-pretreated renal hypertensive dogs, this compound produced equivalent blood pressure reductions with less pronounced increases in heart rate. mims.com This suggests a favorable preclinical hemodynamic profile for this compound compared to enalapril in this specific animal model.

General Comparative Efficacy and Safety within the ACE Inhibitor Class (based on approved agents): The ACE inhibitor class comprises several widely used drugs, including captopril (B1668294), enalapril, perindopril, quinapril (B1585795), and trandolapril (B549266). While they share a common mechanism of action—inhibiting the conversion of angiotensin I to angiotensin II—they exhibit differences in their pharmacokinetic profiles (e.g., bioavailability, half-life, and metabolism) and some aspects of their clinical performance. researchgate.netbibliomed.org

Safety Profile: As a class, ACE inhibitors are associated with certain common side effects, notably dry cough and angioedema. ahajournals.orgbibliomed.org While these are class effects, the incidence and severity can vary among individual agents. For example, some studies suggest that angiotensin receptor blockers (ARBs) might have a better safety profile regarding angioedema and cough compared to ACE inhibitors, while showing similar effectiveness for hypertension. ahajournals.org Preclinical studies of this compound (CI-907) reported no observed side effects in conscious animals, which is a positive preclinical safety indicator. mims.com

The structural relationship of this compound as an epimer of trandolapril suggests that if it had progressed to clinical development, its clinical profile might have shared similarities with trandolapril, an established ACE inhibitor used for hypertension and heart failure. nih.gov However, without human clinical data for this compound, direct clinical comparisons are not possible.

Therapeutic Applications and Broader Pharmacological Significance of Indolapril

Primary Therapeutic Focus: Hypertension Management

Indolapril is recognized as an antihypertensive agent, with research demonstrating its efficacy in managing high blood pressure. Studies conducted on this compound (also identified as CI-907) in animal models have provided insights into its dose-dependent hypotensive effects. In unanesthetized two-kidney, one-clip Goldblatt hypertensive rats, single oral daily doses ranging from 0.03 to 30 mg/kg resulted in a decrease in blood pressure. A single oral dose of 3 mg/kg was observed to reduce blood pressure to normotensive levels in this model. Similarly, in spontaneously hypertensive rats, oral administration of 30 mg/kg per day for five consecutive days achieved comparable blood pressure reductions to those seen on the first day in renal hypertensive rats. citeab.com

Furthermore, in diuretic-pretreated renal hypertensive dogs, an oral dose of 10 mg/kg of this compound led to a 25% decrease in blood pressure. citeab.com These findings underscore this compound's potent antihypertensive activity and its capacity to effectively lower blood pressure in various experimental models of hypertension. The broader class of ACE inhibitors, including this compound, are a cornerstone in the pharmacological management of arterial hypertension, supported by robust evidence for their role in mitigating cardiovascular events. nih.gov

Table 1: Summary of this compound's Antihypertensive Effects in Animal Models

| Animal Model | Dose (Oral) | Observed Effect (Blood Pressure) | Citation |

| Two-kidney, one-clip Goldblatt hypertensive rats | 0.03-30 mg/kg (single daily) | Dose-dependent decrease; 3 mg/kg lowered to normotensive levels | citeab.com |

| Spontaneously hypertensive rats | 30 mg/kg/day (5 consecutive days) | Similar blood pressure decrease as renal hypertensive rats | citeab.com |

| Diuretic-pretreated renal hypertensive dogs | 10 mg/kg (single dose) | 25% decrease in blood pressure | citeab.com |

Potential Applications in Other Cardiovascular Conditions (e.g., Congestive Heart Failure, Left Ventricular Dysfunction)

While specific detailed clinical trials for this compound in congestive heart failure (CHF) or left ventricular dysfunction (LVD) are not explicitly detailed in the provided information, the established role of ACE inhibitors as a class provides a strong basis for its potential in these areas. ACE inhibitors are widely recognized for their therapeutic benefits in managing CHF, contributing to improved symptoms, reduced hospitalization durations, and enhanced survival rates. citeab.com

Furthermore, ACE inhibitors are indicated for the management of asymptomatic left ventricular dysfunction, where they play a crucial role in reducing the rate of progression to overt heart failure and decreasing the incidence of heart failure-related hospitalizations. citeab.com For instance, enalapril (B1671234), another ACE inhibitor, has been demonstrated to reduce mortality in patients with severe congestive heart failure and improve their clinical symptoms. uni.lulabsolu.ca It also contributes to the mitigation of symptomatic heart failure progression and a reduction in mortality in individuals with asymptomatic left ventricular dysfunction. uni.lu Extensive studies, such as the Studies of Left Ventricular Dysfunction (SOLVD), have investigated the impact of ACE inhibitors on patients with left ventricular dysfunction, revealing positive effects on mortality and readmission rates due to heart failure. uni.lu

Investigation of Anti-inflammatory Modulatory Effects Related to RAAS Inhibition

The renin-angiotensin-aldosterone system (RAAS) is intricately linked to inflammatory processes within the body. wikipedia.orgnih.gov ACE inhibitors, by virtue of their action on the RAAS, exhibit anti-inflammatory modulatory effects. These effects stem from their ability to inhibit the degradation of angiotensin I, which in turn contributes to anti-inflammatory and anti-fibroproliferative actions on vascular smooth muscle. This leads to a reduction in vascular smooth muscle hyperplasia and a decreased rate of atherosclerosis. fishersci.ca

ACE inhibitors can also influence inflammatory signaling pathways by decreasing the upregulation of inflammatory receptors, such as VCAM-1, ICAM-1, and P-selectin, and by downregulating the transcription of inflammatory mediators. This contributes to a reduction in endothelial inflammation. fishersci.ca Angiotensin II (Ang II), a key product of the RAAS that is suppressed by ACE inhibitors, is known to promote a proinflammatory phenotype. nih.gov Therefore, the inhibition of RAAS components by drugs like this compound is believed to exert anti-atherosclerotic effects that extend beyond their blood pressure-lowering capabilities. nih.gov Research also indicates that RAAS blockers possess anti-inflammatory properties and can help alleviate acute lung injury. wikipedia.org

Role of this compound in the Evolution of ACE Inhibitor Therapeutics

This compound, identified by synonyms such as CI-907 and RU-44570, holds a position within the historical development and evolution of angiotensin-converting enzyme inhibitors. As a nonsulfhydryl ACE inhibitor, its emergence marked a progression in the design of these therapeutic agents, moving beyond the sulfhydryl-containing structures found in earlier compounds like captopril (B1668294). guidetopharmacology.orgciteab.com

The development of ACE inhibitors has seen a continuous effort to refine their pharmacological profiles, including duration of action and side effect profiles. This compound is mentioned in the context of synthetic protocols for active pharmaceutical ingredients alongside other well-known ACE inhibitors like perindopril, highlighting its inclusion in the broader class of developed ACE inhibitor therapeutics. ebi.ac.uk Its presence in lists of various ACE inhibitors, such as quinapril (B1585795), ramipril, lisinopril, and benazepril, further underscores its contribution to the diversity and expansion of this important drug class in cardiovascular medicine. fishersci.ca

Patent Landscape and Intellectual Property Analysis for Indolapril

Analysis of Key Patents Related to Indolapril Composition and Use

Key patents related to this compound primarily focus on its composition, particularly in formulations designed for enhanced stability. This compound is frequently cited alongside other ACE inhibitors such as enalapril (B1671234) and quinapril (B1585795) in patents addressing the degradation issues common to this class of drugs. google.comgoogleapis.com

For instance, patents like US 4,743,450 and its European counterpart EP 0280999 describe stabilized pharmaceutical compositions that include this compound. These inventions aim to protect ACE inhibitors from cyclization, hydrolysis, and oxidative degradation by incorporating stabilizing additives such as alkali or alkaline earth metal carbonates and saccharides. google.comgoogleapis.comjustia.com Such patents highlight the importance of formulation science in extending the shelf-life and efficacy of drug products. This compound has also been mentioned in the context of oral liquid formulations and multimodal compositions, indicating its potential inclusion in diverse drug delivery systems. justia.comgoogle.com.naepo.org Furthermore, this compound has been identified as a chemical intermediate in the synthesis pathways of other ACE inhibitors, underscoring its foundational role in the development of related compounds. asianpubs.org

Strategies for Intellectual Property Protection in ACE Inhibitor Development

Intellectual property (IP) protection in the pharmaceutical sector, including for ACE inhibitors, relies heavily on a combination of patents and regulatory exclusivities. Patents grant exclusive rights to an invention, typically for 20 years from the filing date, allowing companies to recover substantial research and development (R&D) investments. fda.govcongress.govdrugpatentwatch.comdrugpatentwatch.comsimsonpharma.com

The types of patents employed in pharmaceutical development are diverse, encompassing patents on the chemical compound itself, methods of its use (e.g., for treating specific conditions), methods of manufacturing, and various pharmaceutical formulations. congress.govtandfonline.com A common strategy to extend market exclusivity beyond the initial compound patent is "evergreening," where new patents are filed on secondary features of a drug as earlier patents approach expiration. This can include new formulations, dosages, or methods of administration. The creation of "patent thickets," which involve filing multiple patents around a single drug, also serves to deter generic competition and prolong market dominance. congress.govaccessiblemeds.orgrstreet.org

Beyond patents, regulatory exclusivities, such as data exclusivity, play a vital role. Data exclusivity protects the clinical trial data submitted to regulatory authorities for market approval, preventing generic manufacturers from relying on this data for a specified period to obtain their own approvals. nih.govnih.gov This mechanism effectively extends the monopoly period for the original drug. Strategic management of IP also involves careful timing of patent filings, balancing early protection of the core compound with later filings for new formulations or uses. patentpc.comgeneonline.com For ACE inhibitors, historical patenting efforts have focused on novel compounds, combination therapies with other antihypertensive agents, and improved synthesis processes. tandfonline.comresearchgate.net The evolution of ACE inhibitor development also incorporates structure-guided design techniques to create more selective and effective compounds, which can also be subject to IP protection. angiodesign.commdpi.com

Academic Research on Patenting Trends in Pharmaceutical Innovation

Academic research plays a significant role in analyzing and understanding patenting trends within the pharmaceutical industry. These studies often leverage patent data to identify emerging market priorities, assess innovation landscapes, and pinpoint potential new drug targets. biorxiv.org

Research indicates a notable difference in the perception and motivation for patenting between academic medical researchers and pharmaceutical companies, with academics historically showing less inclination towards patent applications. nih.gov However, there has been a tracked increase in patent applications originating from the academic sector since 2012, suggesting a growing engagement with intellectual property protection. biorxiv.org

Impact of Patent Exclusivity on Drug Development and Accessibility

Patent exclusivity is a double-edged sword in the pharmaceutical industry, providing essential incentives for drug development while simultaneously raising concerns about drug accessibility. The exclusive rights granted by patents enable pharmaceutical companies to recoup the substantial investments required for R&D, which can amount to billions of dollars and span over a decade for a single new drug. This financial incentive is critical for fostering innovation and bringing new, life-saving medications to market. congress.govdrugpatentwatch.comdrugpatentwatch.comsimsonpharma.comrstreet.org

However, critics argue that this exclusivity contributes to high drug prices, thereby limiting access to essential medicines, particularly in developing countries. congress.govdrugpatentwatch.comdrugpatentwatch.comaccessiblemeds.orgnih.govjocpr.com The debate often centers on striking a balance between incentivizing innovation and ensuring equitable access to healthcare. congress.govdrugpatentwatch.com

The expiration of pharmaceutical patents marks a pivotal moment, as it opens the door for generic competition. Once patent protection lapses, generic manufacturers can produce and market bioequivalent versions of the drug at significantly reduced prices. This influx of generic alternatives typically leads to a substantial drop in the original branded drug's sales and market share. Studies show that drug prices can decline by more than 60% within 12 months of generic entry, and often reach as little as 10-20% of the original branded price when multiple generic competitors enter the market. drugpatentwatch.comaccessiblemeds.orgjocpr.comdrugpatentwatch.com This reduction in cost significantly enhances medication affordability and accessibility for patients and healthcare systems, allowing for more effective budget management and broader access to vital treatments. jocpr.comdrugpatentwatch.com Similarly, data exclusivity, by delaying generic entry, can also impair the availability of more affordable generic drugs. nih.gov

Future Directions and Emerging Research Avenues for Indolapril

Exploration of Novel Biocatalytic Pathways for Sustainable Production of Indolapril Intermediates

The sustainable production of pharmaceutical intermediates is a critical area of focus, driven by environmental and economic considerations. Biocatalysis, utilizing enzymes or whole-cell systems, offers a green alternative to traditional chemical synthesis due to its high efficiency, yield, and eco-friendliness nih.gov. Research into this compound's production pathways is exploring novel biocatalytic routes for its chiral intermediates. For instance, (S)-2-indolinecarboxylic acid, a key intermediate in the synthesis of both this compound and Perindopril, has been a subject of biocatalytic investigations mims.com.

The application of biocatalysis in the synthesis of active pharmaceutical ingredients (APIs) like this compound intermediates is gaining traction due to the superior stereoselectivities, chemoselectivities, and regioselectivities offered by enzymes, which can minimize the need for protecting groups in complex syntheses cenmed.com. Advances in molecular biology, biotechnology, protein engineering, and bioinformatics are instrumental in optimizing existing enzymes and discovering new biocatalytic reactions tailored for industrial processes researchgate.netnih.gov. Furthermore, strategies such as enzyme immobilization and engineering of reaction media and reactors are being explored to enhance the efficiency, cost-effectiveness, and reusability of biocatalytic systems, thereby contributing to truly sustainable manufacturing researchgate.net.

Advanced Computational Modeling for Optimized this compound Analogues and Derivatives

Computational modeling has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of drug candidates. For this compound, advanced computational techniques are being employed to design novel analogues and derivatives with potentially improved pharmacological profiles. Quantitative Structure-Activity Relationship (QSAR) models, including 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are utilized to correlate chemical structure with biological activity, guiding the synthesis of new compounds nih.govbiorxiv.orguni.lu.

Molecular docking simulations are crucial for predicting the binding modes and affinities of this compound and its potential derivatives with target proteins, such as Angiotensin-Converting Enzyme (ACE), providing insights into structure-activity relationships jkchemical.com. Molecular dynamics (MD) simulations can further validate the stability of ligand-protein complexes and explore conformational changes, offering a dynamic perspective on molecular interactions ebi.ac.uk. The integration of machine learning methods within computational chemistry is also accelerating the prediction of compound properties and the identification of promising new chemical entities idrblab.net. This in silico approach allows for the rapid screening and prioritization of compounds, reducing the time and cost associated with experimental synthesis and testing, and shifting potential failures to earlier, less expensive stages of drug development guidetoimmunopharmacology.org.

Investigation of Undiscovered Mechanisms or Off-Target Effects of this compound

While this compound's primary mechanism as an ACE inhibitor is well-established, future research aims to comprehensively investigate any undiscovered mechanisms of action or potential off-target effects. Off-target effects refer to unintended interactions of a drug with biological molecules other than its primary therapeutic target, which can lead to unforeseen pharmacological effects or adverse outcomes fishersci.canih.gov. Understanding these interactions is crucial for a complete safety and efficacy profile.

Advanced experimental techniques, coupled with computational predictions, are being explored to identify and characterize such effects fishersci.ca. This includes high-throughput screening assays designed to probe interactions with a wide range of biological targets, as well as proteomic and metabolomic studies to detect subtle changes in cellular pathways. Elucidating any novel mechanisms could reveal previously unrecognized therapeutic benefits of this compound, while identifying off-target effects would allow for strategies to mitigate them, potentially through structural modifications or combination therapies.

Re-evaluation of this compound in Emerging Disease Models and Combination Therapies

The re-evaluation of existing drugs in new disease contexts or as part of combination therapies is a significant area of pharmaceutical research, offering the potential to repurpose compounds and enhance treatment strategies. This compound's role is being explored in emerging disease models beyond its established cardiovascular indications. For instance, its renoprotective effects, particularly in the context of chronic kidney disease (CKD), are a subject of ongoing investigation, often in combination with other agents wikipedia.org.

Furthermore, research is focusing on this compound's utility in various combination therapies. The concept of polypharmacy, involving the use of multiple medications, is often employed in complex conditions like cardiovascular diseases to achieve synergistic effects and improve patient outcomes nih.gov. Studies are examining this compound's efficacy when combined with other antihypertensive agents or drugs targeting different pathways, aiming to optimize therapeutic benefits and potentially address drug resistance or enhance efficacy in specific patient populations nih.gov. The success of combination therapies in managing chronic viral diseases like HIV and HCV also provides a paradigm for exploring multi-drug regimens for other complex or emerging conditions.

Q & A

What experimental methodologies are recommended for synthesizing Indolapril and validating its structural integrity?

Level : Basic

Answer :

this compound synthesis involves replacing proline in ACE inhibitors with saturated bicyclic amino acids (e.g., octahydroindole-2-carboxylic acid). Key steps include:

- Stereochemical control : Use chiral catalysts or enzymatic resolution to ensure the (S)-configuration at critical chiral centers .

- Characterization : Employ nuclear magnetic resonance (NMR) for stereochemical validation and high-performance liquid chromatography (HPLC) for purity assessment (>98%). Comparative mass spectrometry (MS) with reference standards (e.g., captopril) confirms molecular identity .

- Yield optimization : Adjust reaction conditions (e.g., solvent polarity, temperature) to improve yields beyond 70% .

How can researchers resolve contradictions between in vitro ACE inhibition assays and in vivo efficacy data for this compound?

Level : Advanced

Answer :

Discrepancies often arise due to bioavailability or metabolite activity differences. Methodological approaches include:

- Pharmacokinetic profiling : Measure plasma half-life and tissue distribution in animal models to identify bioavailability limitations .

- Metabolite analysis : Use LC-MS/MS to detect active metabolites (e.g., indolaprilat) and correlate their concentrations with in vivo effects .

- Dose-response triangulation : Conduct parallel in vitro (e.g., recombinant ACE assays) and in vivo (e.g., hypertensive rat models) studies to establish potency thresholds .

What structural features of this compound contribute to its ACE inhibition specificity compared to Perindopril?

Level : Basic

Answer :

this compound’s specificity stems from:

- Bicyclic core : The octahydroindole scaffold enhances binding to ACE’s hydrophobic S2 pocket, unlike Perindopril’s perhydroindole structure .

- Side-chain interactions : The methyl ester group in this compound improves lipophilicity, facilitating tissue penetration, whereas Perindopril’s tert-butylamine group favors prolonged plasma retention .

How should researchers design studies to investigate structure-activity relationships (SAR) for this compound derivatives?

Level : Advanced

Answer :

- Variable modification : Systematically alter the bicyclic amino acid (e.g., isoindole vs. indole derivatives) and side-chain groups (e.g., ester vs. carboxylate) .

- Binding assays : Use surface plasmon resonance (SPR) to quantify ACE-ligand binding kinetics (Ka, Kd) .

- Computational modeling : Perform molecular dynamics simulations to predict interactions with ACE’s zinc-binding domain .

What statistical and ethical considerations are critical for preclinical studies involving this compound?

Level : Basic

Answer :

- Sample size calculation : Use power analysis (α=0.05, β=0.2) to determine minimum animal cohort sizes .

- Blinding protocols : Assign treatment groups (e.g., this compound vs. placebo) randomly to reduce bias .

- Ethical compliance : Adhere to ARRIVE guidelines for reporting animal studies and obtain institutional review board (IRB) approval .

How can researchers address variability in this compound’s antihypertensive effects across demographic subgroups?

Level : Advanced

Answer :

- Population stratification : Analyze clinical trial data by age, sex, and renal function using multivariate regression .

- Pharmacogenomic profiling : Screen for polymorphisms in ACE or drug-metabolizing enzymes (e.g., CYP3A4) .

- Dose-adjustment models : Develop Bayesian algorithms to personalize dosing based on pharmacokinetic covariates .

What analytical techniques are recommended for detecting this compound degradation products under stability testing?

Level : Basic

Answer :

- Forced degradation studies : Expose this compound to heat, light, and humidity, then analyze via:

How can contradictory findings in this compound’s tissue-specific ACE inhibition be reconciled?

Level : Advanced

Answer :

- Tissue-specific assays : Isolate ACE from target tissues (e.g., lung vs. kidney) and measure inhibition ex vivo .

- Receptor autoradiography : Use radiolabeled this compound to visualize binding distribution in tissue sections .

- Mechanistic studies : Investigate off-target effects (e.g., bradykinin potentiation) via knockout animal models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.